molecular formula C21H21BrN2O3S B15000920 Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15000920
M. Wt: 461.4 g/mol
InChI Key: OPVUIONWLHNFIC-UHFFFAOYSA-N
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Description

Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyrimidine core, which is a common scaffold in medicinal chemistry due to its biological activity.

Preparation Methods

The synthesis of Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Bromophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable bromophenyl sulfanyl precursor with the tetrahydropyrimidine core.

    Final Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Methyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    Methyl 6-{[(4-methylphenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The presence of a methyl group instead of a bromine atom can influence the compound’s chemical properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21BrN2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

methyl 6-[(4-bromophenyl)sulfanylmethyl]-4-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H21BrN2O3S/c1-12-4-9-16(13(2)10-12)19-18(20(25)27-3)17(23-21(26)24-19)11-28-15-7-5-14(22)6-8-15/h4-10,19H,11H2,1-3H3,(H2,23,24,26)

InChI Key

OPVUIONWLHNFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C(=C(NC(=O)N2)CSC3=CC=C(C=C3)Br)C(=O)OC)C

Origin of Product

United States

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